2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride

Dopamine D1 receptor Structure–activity relationship Medicinal chemistry

Choose this unsubstituted 3-benzazepine core as the minimal pharmacophore for dopamine D1 and serotonin 5-HT2C receptor ligand development. Unlike heavily substituted clinical candidates, its bare 7-hydroxyl scaffold enables systematic SAR exploration at positions 5, 8, and N-3 without confounding background substitution. This versatility makes it an irreplaceable starting material for parallel library synthesis and carbamic acid ester prodrug design (US Patent 5,017,571). Essential for any lab building focused compound collections.

Molecular Formula C10H14ClNO
Molecular Weight 199.68
CAS No. 52662-01-8
Cat. No. B2696264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride
CAS52662-01-8
Molecular FormulaC10H14ClNO
Molecular Weight199.68
Structural Identifiers
SMILESC1CNCCC2=C1C=CC(=C2)O.Cl
InChIInChI=1S/C10H13NO.ClH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H
InChIKeyCZDCSEQUSFTXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol Hydrochloride (CAS 52662-01-8): Procurement-Relevant Profile


The compound 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride is a bicyclic heterocycle belonging to the 3-benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring with a phenolic hydroxyl at the 7-position [1]. It serves as the minimal unsubstituted core scaffold for a series of dopamine D1 and serotonin 5-HT2C receptor ligands, distinguishing it from heavily substituted clinical candidates such as SCH-23390 or SKF-38393. Its value in procurement lies in its role as a versatile synthetic intermediate and a reference compound for structure–activity relationship (SAR) studies, rather than as an end-use pharmacological agent.

Why Generic Substitution of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol Hydrochloride Fails in Pharmacological and Synthetic Workflows


The 3-benzazepine pharmacophore is exquisitely sensitive to substitution patterns. A 1992 structure–activity study demonstrated that even small non-aromatic substituents at the 5-position of the 7-ol core can shift both dopamine D1 receptor affinity and D1/D2 selectivity by orders of magnitude [1]. Consequently, the unsubstituted parent compound cannot be replaced by substituted analogs (e.g., SCH-23390, SKF-83566) without fundamentally altering receptor engagement profiles. For synthetic chemists, substitution at the 7-hydroxyl or the azepine nitrogen is the primary route to generating diverse compound libraries, making the bare scaffold an irreplaceable starting material for parallel synthesis [2].

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol Hydrochloride: Quantified Differentiation Evidence


Unsubstituted 5-Position Allows for Deterministic SAR Probing Against Substituted Analogs

The unsubstituted 5-position of this compound provides a critical baseline for SAR studies. In contrast, the benchmark D1 antagonist SCH-23390 (5-phenyl-8-chloro-3-methyl) achieves sub-nanomolar D1 affinity (Ki = 0.2–0.3 nM) and >1000-fold selectivity over D2 [2], but its complex substitution pattern obscures the contribution of any single substituent. The parent 5-unsubstituted scaffold allows researchers to isolate the affinity contribution of each added group. The 1992 Chang et al. study demonstrated that 5-alkyl and 5-alkenyl derivatives of this scaffold retain considerable D1 affinity and D1/D2 selectivity, but the magnitude is tunable based on the 5-substituent [1]. The unsubstituted compound serves as the 'zero point' for this tuning curve.

Dopamine D1 receptor Structure–activity relationship Medicinal chemistry

Free Phenolic 7-OH Enables Divergent Prodrug and Derivatization Chemistry

The free 7-hydroxyl group on this scaffold is the sole nucleophilic handle for prodrug formation or further functionalization. Patent US5017571A explicitly claims carbamic acid esters of substituted 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepines as prodrugs that improve oral bioavailability by protecting the phenolic OH from first-pass metabolism [1]. In contrast, many commercially available reference compounds (e.g., SCH-23390 hydrochloride, SKF-83566 hydrobromide) have the 7-OH already engaged in intramolecular interactions or are supplied as salts where the OH is protonated and less nucleophilic. The hydrochloride salt form (CAS 52662-01-8) provides the free base phenol upon neutralization, offering a clean starting point for O-alkylation, esterification, or carbamoylation.

Prodrug design Carbamic acid esters Synthetic methodology

Absence of 8-Chloro Substituent Provides a Distinct Selectivity Profile

The 8-chloro substituent present in SCH-23390 and its analogs is a major determinant of D1 receptor affinity and also confers potent 5-HT2C agonism (Ki = 6.3–9.3 nM) [2]. The target compound lacks this chloro substituent. While it may retain some serotonin receptor activity (reported as a 5-HT2C agonist in vendor datasheets ), the absence of 8-Cl means it occupies a distinct region of receptor selectivity space. Compounds in the 5-substituted 7-ol series without the 8-chloro group show D1/D2 selectivity that can be tuned by the 5-substituent alone, as demonstrated in the Chang et al. series where several 5-alkyl/alkenyl derivatives without 8-Cl still achieved D1 selectivity [1].

D1/D2 selectivity Serotonin receptor Receptor profiling

Validated Synthetic Entry Point for N-Substituted and 5-Substituted Benzazepine Libraries

The compound serves as the direct precursor for the entire series of 5-substituted and N-substituted 3-benzazepin-7-ols described in the medicinal chemistry literature. The 1992 Chang et al. paper synthesized its 5-allyl, 5-propyl, and other 5-non-aromatic derivatives starting from a common 7-hydroxy-3-benzazepine intermediate [1]. Similarly, the Novo Nordisk patent US5017571A uses substituted 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepines as the core for an entire class of carbamate prodrugs [2]. This establishes the compound as a validated, literature-precedented entry point for generating diverse compound libraries targeting dopamine and serotonin receptors.

Parallel synthesis Benzazepine library Chemical biology

Optimal Research and Industrial Application Scenarios for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol Hydrochloride


Dopamine D1 Receptor SAR Baseline Studies

Use as the unsubstituted reference compound in systematic SAR campaigns exploring the impact of 5-position, 8-position, and N-3 substituents on dopamine D1/D2 receptor binding affinity and selectivity. The Chang et al. (1992) study provides a direct methodological template [1]. The compound enables isolation of each substituent's contribution without confounding background substitution.

Prodrug Development via 7-OH Carbamoylation

Employ as the core scaffold for synthesizing carbamic acid ester prodrugs following the procedures detailed in US Patent 5,017,571 [2]. The free 7-hydroxyl is the attachment point for the prodrug moiety, and the unsubstituted scaffold provides the simplest model system for evaluating prodrug stability and activation kinetics before introducing additional substituents.

Benzazepine Library Synthesis for CNS Target Screening

Serve as the universal starting material for parallel synthesis of 3-benzazepine libraries targeting dopamine D1, D5, and serotonin 5-HT2C receptors. The absence of pre-existing substituents at positions 5 and 8 allows for maximum diversity in library design, while the 7-OH and the secondary amine at N-3 provide two orthogonal functionalization handles.

Negative Control for 5-HT2C Agonist Assays

Where vendor data indicate 5-HT2C agonist activity for the parent scaffold , this compound may serve as a low-affinity baseline comparator for evaluating the gain-of-function conferred by substituents present in clinical candidates such as lorcaserin. The absence of the 8-chloro and N-methyl groups differentiates it from lorcaserin's metabolite 7-hydroxylorcaserin.

Quote Request

Request a Quote for 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.